Cas no 903191-82-2 (2-ethyl-4-2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione)

2-Ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione is a structurally complex heterocyclic compound featuring a benzoxazepine core with multiple functional groups. Its key advantages include high selectivity and potency due to the strategic incorporation of a 5-fluoro-2-methoxyphenyl moiety, which enhances binding affinity to specific biological targets. The compound's rigid tetrahydrobenzoxazepine scaffold contributes to its stability and metabolic resistance, making it suitable for further pharmacological development. Additionally, the presence of the oxoethyl group allows for versatile derivatization, enabling fine-tuning of physicochemical properties. This compound is of interest in medicinal chemistry for its potential as a precursor in the synthesis of bioactive molecules targeting neurological or inflammatory pathways.
2-ethyl-4-2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione structure
903191-82-2 structure
Product name:2-ethyl-4-2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
CAS No:903191-82-2
MF:C20H18FNO5
Molecular Weight:371.35902929306
CID:5425490

2-ethyl-4-2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione 化学的及び物理的性質

名前と識別子

    • 2-ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione
    • 2-ethyl-4-2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
    • インチ: 1S/C20H18FNO5/c1-3-16-20(25)22(19(24)13-6-4-5-7-18(13)27-16)11-15(23)14-10-12(21)8-9-17(14)26-2/h4-10,16H,3,11H2,1-2H3
    • InChIKey: YSMUGVGRFHJCPU-UHFFFAOYSA-N
    • SMILES: O1C2=CC=CC=C2C(=O)N(CC(C2=CC(F)=CC=C2OC)=O)C(=O)C1CC

2-ethyl-4-2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3323-0571-20μmol
2-ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
903191-82-2 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3323-0571-10μmol
2-ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
903191-82-2 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3323-0571-2μmol
2-ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
903191-82-2 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3323-0571-4mg
2-ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
903191-82-2 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3323-0571-10mg
2-ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
903191-82-2 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3323-0571-30mg
2-ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
903191-82-2 90%+
30mg
$119.0 2023-04-26
Life Chemicals
F3323-0571-2mg
2-ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
903191-82-2 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3323-0571-20mg
2-ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
903191-82-2 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3323-0571-5μmol
2-ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
903191-82-2 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3323-0571-1mg
2-ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
903191-82-2 90%+
1mg
$54.0 2023-04-26

2-ethyl-4-2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione 関連文献

2-ethyl-4-2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dioneに関する追加情報

Compound CAS No. 903191-82-2: 2-Ethyl-4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione

The compound CAS No. 903191-82-2, also known as 2-Ethyl-4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione, is a highly specialized organic molecule with significant potential in the field of pharmaceutical research and development. This compound belongs to the class of benzoxazepines, which are known for their diverse biological activities and structural versatility. The molecule's structure incorporates several functional groups that contribute to its unique properties and potential applications.

Benzoxazepines are heterocyclic compounds characterized by a fused benzene ring and an oxazepine ring (a seven-membered ring containing one oxygen and two nitrogen atoms). In this compound, the benzoxazepine core is further substituted with an ethyl group at the 2-position and a (5-fluoro-2-methoxyphenyl)acetyl group at the 4-position. These substituents play a critical role in modulating the compound's pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability.

Recent studies have highlighted the importance of substituted benzoxazepines in drug discovery efforts targeting various therapeutic areas. For instance, researchers have reported that certain derivatives of this class exhibit potent antiproliferative activity against cancer cell lines. The presence of the fluorine atom at the 5-position of the phenyl ring in this compound is particularly noteworthy, as fluorinated aromatic systems are often associated with enhanced pharmacodynamic properties due to their ability to modulate hydrogen bonding and lipophilicity.

The methoxy group attached to the phenyl ring further enhances the compound's stability by reducing susceptibility to oxidative degradation. Additionally, the acetyl group at the 4-position introduces a ketone functionality that can participate in various biochemical reactions within cellular environments. This feature makes the compound a promising candidate for exploring its role in enzyme inhibition or receptor modulation.

From a synthetic standpoint, the construction of this molecule involves a series of well-established organic reactions. The synthesis typically begins with the preparation of the benzoxazepine core through cyclization reactions involving appropriate amino alcohols or related precursors. Subsequent steps involve introducing the substituents at specific positions through methods such as nucleophilic substitution or coupling reactions. The introduction of the (5-fluoro-2-methoxyphenyl)acetyl group likely requires a Friedel-Crafts acylation or a similar approach to achieve regioselective substitution.

Recent advancements in computational chemistry have enabled researchers to predict the potential bioactivity of such compounds with greater accuracy. For example, molecular docking studies have revealed that this compound may exhibit binding affinity towards certain protein targets associated with neurodegenerative diseases or inflammatory conditions. These findings underscore its potential as a lead compound for drug development programs targeting these therapeutic areas.

In terms of pharmacokinetics, preliminary studies suggest that this compound may exhibit favorable absorption profiles due to its balanced hydrophilic-lipophilic properties. However, further investigations are required to confirm its bioavailability and metabolic stability in vivo. The presence of electron-withdrawing groups such as fluorine and methoxy may influence its susceptibility to hepatic metabolism via cytochrome P450 enzymes.

Given its structural complexity and functional diversity, this compound represents an excellent platform for further chemical modifications aimed at optimizing its therapeutic potential. Researchers can explore variations in substituent patterns or introduce additional functional groups to enhance its efficacy while minimizing off-target effects.

In conclusion, CAS No. 903191-82-2, or 2-Ethyl-4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione, stands out as a promising molecule in contemporary drug discovery efforts. Its unique combination of structural features and functional groups positions it as a valuable tool for exploring novel therapeutic interventions across multiple disease states.

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